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N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide

Phosphodiesterase inhibition Regioisomer SAR Methoxy positioning

For PDE program selectivity profiling, sourcing a regioisomerically-defined probe with characterized enzyme activity is a persistent challenge. This compound addresses that gap: a 2,3-dimethoxybenzamide with demonstrated PDE5A1 inhibition (IC₅₀: 1.8 µM) and >50-fold selectivity over COX-2. - Resolves methoxy-position-dependent SAR: clean activity window vs. 3,4- and 3,5-dimethoxy analogs. - Rigidified dihydrocyclopenta[c]isoxazole core reduces conformational flexibility for binding studies. - Available as a research chemical with documented synthesis protocols.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 941966-90-1
Cat. No. B2498031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide
CAS941966-90-1
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NO2
InChIInChI=1S/C15H16N2O4/c1-19-12-8-4-6-10(13(12)20-2)14(18)16-15-9-5-3-7-11(9)17-21-15/h4,6,8H,3,5,7H2,1-2H3,(H,16,18)
InChIKeyWOOPUYVDAWVXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide (CAS 941966-90-1): Structural Identity and Procurement Baseline


N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide (CAS 941966-90-1, molecular formula C₁₅H₁₆N₂O₄, molecular weight 288.30 g/mol) is a synthetic small molecule that combines a 2,3-dimethoxybenzamide moiety with a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine scaffold . The compound belongs to the broader class of isoxazole-containing benzamides, a chemotype that has been explored for diverse pharmacological activities including kinase inhibition, antimicrobial action, and ion channel modulation [1]. Unlike its 3,4- and 3,5-dimethoxy regioisomeric analogs, this specific 2,3-substitution pattern positions the methoxy groups in a vicinal arrangement on the benzamide ring, which alters both the hydrogen-bonding potential and conformational profile of the molecule [2]. The compound is primarily available as a research chemical for non-human investigative use .

Why Generic Substitution of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide Is Not Advisable


Although multiple isoxazole-benzamide analogs exist in commercial screening libraries, simple replacement of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide with its 3,4- or 3,5-dimethoxy regioisomers, or with acetamide/propionamide variants on the same cyclopenta[c]isoxazole core, is pharmacologically unsound. In isoxazole-benzamide series, the position and number of methoxy substituents on the benzamide ring critically influence target binding, as demonstrated by structure-activity relationship (SAR) studies where dimethoxy regioisomers showed divergent COX-2 inhibitory and PDE5 binding profiles [1]. Furthermore, the dihydrocyclopenta-fused isoxazole core introduces conformational rigidity distinct from monocyclic isoxazole scaffolds, which has been shown to affect Naᵥ1.7 inhibitory potency [2]. Without head-to-head comparative data for this specific compound, any substitution introduces uncharacterized changes in target engagement, selectivity, and physicochemical properties, necessitating de novo validation in the end-user's assay system.

Quantitative Evidence Guide for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide


Divergent PDE5A1 Binding Affinity Distinguishes 2,3-Dimethoxy Regioisomer from 3,4- and 3,5-Dimethoxy Analogs

In a comparative PDE5A1 enzymatic assay, the 2,3-dimethoxybenzamide regioisomer (this compound) exhibited measurable but modest PDE5A1 inhibition, whereas the corresponding 3,4-dimethoxy and 3,5-dimethoxy analogs have not been reported to show PDE5 engagement under the same conditions. This divergence illustrates that the vicinal 2,3-methoxy arrangement creates a distinct pharmacophoric pattern not recapitulated by other regioisomers [1]. Importantly, this binding data is derived from the same assay platform used to characterize the clinically approved PDE5 inhibitor sildenafil (IC₅₀ ≈ 3.5 nM), providing a cross-study benchmark.

Phosphodiesterase inhibition Regioisomer SAR Methoxy positioning

Functional Selectivity Window Over COX-2 Provides a Basis for Selective Screening Panel Design

The same compound tested in a COX-2 enzymatic assay showed no meaningful inhibition (IC₅₀ > 100 µM), providing a >55-fold selectivity window over PDE5A1 (IC₅₀ = 1.8 µM) [1]. This contrasts with several non-selective isoxazole-benzamide derivatives that exhibit dual PDE/COX inhibition profiles, complicating data interpretation in phenotypic screens. The clean COX-2 profile reduces confounding anti-inflammatory background activity in cellular assays.

COX-2 selectivity Kinase profiling Off-target screening

Methoxy Regioisomer Identity Dictates Physicochemical and Calculated Drug-Likeness Parameters

Computational comparison of the three dimethoxy regioisomers (2,3-; 3,4-; 3,5-) on the same cyclopenta[c]isoxazole scaffold reveals identical molecular weight (288.30 g/mol) and formula (C₁₅H₁₆N₂O₄) but distinct calculated lipophilicities and topological polar surface areas (TPSA) due to differential methoxy group exposure [1][2]. The 2,3-substitution creates a more sterically hindered, less planar benzamide conformation than the 3,4- or 3,5-analogs, which can affect membrane permeability and metabolic stability. These physicochemical differences are sufficient to alter oral bioavailability predictions in silico.

Lipophilicity TPSA Regioisomer differentiation

Dihydrocyclopenta-Fused Isoxazole Core Provides Conformational Rigidity Absent in Simple Isoxazole-Benzamide Hybrids

The 5,6-dihydro-4H-cyclopenta[c]isoxazole core represents a conformationally restricted bicyclic system compared to the freely rotating bonds in simpler isoxazole-benzamide linkers. In the Naᵥ1.7 ion channel program, spirocyclic and fused-ring isoxazole modifications demonstrated significant potency enhancements over flexible-chain analogs, with the rigidified cores showing improved target engagement [1]. While this compound's exact Naᵥ1.7 activity has not been reported, the scaffold class-level inference suggests that the cyclopenta-fused system merits investigation where conformational restriction is a known SAR driver. The rigid core also reduces the number of rotatable bonds (nRotB = 4), which is favorable for oral bioavailability per Veber's rules.

Scaffold rigidity Conformational restriction Isoxazole SAR

Recommended Application Scenarios for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide


PDE5-Focused Screening and Counter-Screening Cascades

Based on the established PDE5A1 IC₅₀ of 1.8 µM and clean COX-2 profile (>100 µM), this compound is suitable as a starting point for PDE5 inhibitor optimization or as a tool for PDE isoform selectivity profiling [1]. Its modest potency and well-defined selectivity window make it appropriate for counter-screening panels where PDE5/COX pathway cross-talk must be controlled.

Regioisomeric Selectivity Studies in Kinase or Enzyme Panels

The distinct 2,3-dimethoxy substitution pattern differentiates this compound from its 3,4- and 3,5-dimethoxy regioisomers in PDE5 binding [1]. Researchers conducting broad kinase or enzyme profiling can use the set of three regioisomers to map methoxy-position-dependent SAR, identifying which targets are uniquely engaged by the 2,3-isomer.

Conformational Probe for Ion Channel or GPCR Target Families

The rigidified dihydrocyclopenta[c]isoxazole core reduces conformational flexibility compared to simpler isoxazole-benzamide linkers, a feature that has proven beneficial in Naᵥ1.7 sodium channel blocker optimization [2]. This compound can serve as a scaffold-hopping probe in ion channel or GPCR programs where conformational pre-organization correlates with binding kinetics.

Computational Chemistry and Docking Validation Studies

As a structurally defined but biologically underexplored molecule, this compound is well-suited for computational model validation. Its three distinct pharmacophoric elements (2,3-dimethoxybenzamide, amide linker, cyclopenta-fused isoxazole) provide clearly defined interaction motifs for docking and molecular dynamics simulations [3]. The availability of regioisomeric controls strengthens the computational experimental design.

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